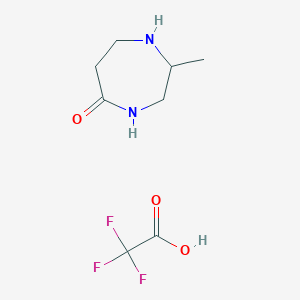

2-Methyl-1,4-diazepan-5-one trifluoroacetate

Description

Properties

IUPAC Name |

2-methyl-1,4-diazepan-5-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2HF3O2/c1-5-4-8-6(9)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3,(H,8,9);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAILCXIFILUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390655-06-7 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-2-methyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390655-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 2-Methyl-1,4-diazepan-5-one trifluoroacetate typically involves the reaction of 2-methyl-1,4-diazepan-5-one with trifluoroacetic acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the trifluoroacetate salt . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the product.

Chemical Reactions Analysis

2-Methyl-1,4-diazepan-5-one trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that derivatives of 1,4-diazepan-5-one compounds exhibit anticancer properties. For example, modifications to the diazepane structure can enhance selectivity against specific cancer cell lines. Studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

Neuropharmacology : The compound has been investigated for its potential use as a dual orexin receptor antagonist. Such antagonists are being explored for their ability to regulate sleep patterns and treat disorders like insomnia . The structural characteristics of 2-methyl-1,4-diazepan-5-one trifluoroacetate may contribute to its efficacy in modulating neurochemical pathways.

Synthesis of Bioactive Molecules

Intermediate in Synthesis : 2-Methyl-1,4-diazepan-5-one trifluoroacetate serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further chemical transformations allows it to be incorporated into more complex structures . For instance, it can be used in the synthesis of melanocortin receptor antagonists, which have implications in obesity and metabolic disorders .

Structure-Based Drug Design

Targeted Therapeutics : The compound's structure enables it to be a candidate for structure-based drug design. By modifying substituents on the diazepane ring, researchers can optimize binding affinity and selectivity for specific biological targets. This approach has been applied in developing selective inhibitors for CDK9, which plays a critical role in cell cycle regulation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-diazepan-5-one trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Reactivity

The 1,4-diazepan-5-one scaffold is a versatile template. Key analogues include:

- 1,4-Diazepan-5-one (unsubstituted) : Lacks the methyl group at position 2 and the TFA counterion. This simpler structure is often used in catalytic systems, such as palladium-catalyzed decarboxylative allylic alkylation, where substituents influence enantioselectivity .

- 2-Methyl-1,4-diazepan-5-one (free base) : The methyl group at position 2 introduces steric effects that may alter ring puckering dynamics (see Section 2.2) and reactivity in substitution or coupling reactions compared to the unsubstituted variant .

- Trifluoroacetate salts of related amines : For example, N6-(piperidin-4-yl)-N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine trifluoroacetate. Such salts are common in drug development due to improved crystallinity and solubility compared to hydrochloride or sulfate salts .

Table 1: Key Structural and Functional Comparisons

Ring Puckering and Conformational Dynamics

The seven-membered diazepane ring exhibits flexibility, with puckering influenced by substituents. Cremer and Pople’s puckering coordinates (1975) provide a framework to analyze conformational preferences . The methyl group at position 2 in 2-methyl-1,4-diazepan-5-one trifluoroacetate likely restricts pseudorotation, favoring specific puckered states that enhance stereochemical control in reactions. This contrasts with unsubstituted 1,4-diazepan-5-one, which may adopt multiple conformers, reducing enantioselectivity in catalytic applications .

Commercial and Research Status

2-Methyl-1,4-diazepan-5-one trifluoroacetate’s discontinued status contrasts with active research on its unsubstituted analogue. For example, Sercel (2023) demonstrated the use of 1,4-diazepan-5-ones in palladium-catalyzed reactions, achieving high yields (80–95%) and enantiomeric excess (ee) values up to 99% . The methyl-substituted variant’s absence in recent studies suggests unresolved synthetic hurdles or inferior performance in these systems.

Biological Activity

2-Methyl-1,4-diazepan-5-one trifluoroacetate (CAS No. 1390655-06-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

2-Methyl-1,4-diazepan-5-one trifluoroacetate is a derivative of diazepanone, characterized by the presence of a trifluoroacetate group. This structural modification is believed to enhance its solubility and biological activity.

Molecular Formula

- C : 8

- H : 10

- N : 2

- O : 3

- F : 3

The biological activity of 2-Methyl-1,4-diazepan-5-one trifluoroacetate is primarily attributed to its interaction with various biochemical pathways:

- NMDA Receptor Modulation : Similar compounds have been shown to antagonize NMDA receptors, influencing glutamatergic neurotransmission, which is crucial in cognitive functions and neuroplasticity.

- Cellular Signaling Pathways : The compound may affect cellular signaling pathways involved in cell proliferation and apoptosis, potentially making it relevant in cancer research.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to 2-Methyl-1,4-diazepan-5-one trifluoroacetate exhibit favorable absorption characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Blood-Brain Barrier Penetration | Effective |

| Half-Life | Under Investigation |

These properties suggest that the compound could achieve therapeutic concentrations in the central nervous system.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. In vitro assays have demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that 2-Methyl-1,4-diazepan-5-one trifluoroacetate may exhibit anticancer properties. In cellular models, it has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Methyl-1,4-diazepan-5-one trifluoroacetate?

Answer: Statistical Design of Experiments (DoE) is critical for optimizing synthesis parameters (e.g., temperature, stoichiometry, catalyst loading). Full factorial designs or response surface methodologies (RSM) can systematically evaluate interactions between variables, minimizing experimental iterations while maximizing yield and purity . For instance, fractional factorial designs reduce the number of trials by focusing on dominant factors like reaction time and pH. Post-experiment, ANOVA analysis identifies significant variables, enabling iterative refinement .

Q. How can solubility and stability of 2-Methyl-1,4-diazepan-5-one trifluoroacetate be characterized in polar solvents?

Answer: Use dynamic light scattering (DLS) to monitor aggregation in solvents like acetonitrile or DMSO. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40–60°C for 48–72 hours) coupled with HPLC-UV quantification. Solubility parameters (Hansen solubility coefficients) derived from computational models (e.g., COSMO-RS) guide solvent selection .

Q. What analytical techniques are most effective for verifying the purity of 2-Methyl-1,4-diazepan-5-one trifluoroacetate?

Answer:

- NMR : ¹⁹F NMR quantifies trifluoroacetate counterion integrity, while ¹H/¹³C NMR confirms structural fidelity .

- LC-MS/MS : Detects trace impurities (e.g., residual intermediates) with high sensitivity.

- DSC/TGA : Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can computational reaction path search methods resolve contradictions in proposed mechanisms for 2-Methyl-1,4-diazepan-5-one formation?

Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example, conflicting data on cyclization steps (e.g., 5- vs. 7-membered ring formation) can be resolved by comparing activation energies of competing pathways. Experimental validation via isotopic labeling (e.g., ¹⁵N tracing) or in-situ IR spectroscopy provides mechanistic confirmation .

Q. What strategies address variability in catalytic efficiency when using 2-Methyl-1,4-diazepan-5-one trifluoroacetate in heterogenous systems?

Answer: Surface-modified catalysts (e.g., silica-supported Lewis acids) improve reproducibility by reducing active-site heterogeneity. Kinetic studies under flow conditions (e.g., packed-bed reactors) minimize mass transfer limitations. Advanced characterization (XPS, TEM) correlates catalyst morphology with activity, while DoE identifies optimal pressure and flow rates .

Q. How can researchers reconcile contradictory data on the compound’s reactivity in nucleophilic vs. electrophilic environments?

Answer:

- Controlled kinetic studies : Compare rate constants (k) under standardized conditions (e.g., 25°C in DMF).

- Computational docking : Simulate interactions with model nucleophiles (e.g., amines) and electrophiles (e.g., aldehydes).

- In-situ monitoring : Use stopped-flow UV-Vis or Raman spectroscopy to detect transient intermediates .

Methodological Challenges

Q. How to design experiments for studying the compound’s role in multi-step cascades (e.g., tandem cyclization-alkylation)?

Answer: Employ segmented flow reactors to isolate reaction steps, minimizing cross-talk. Use real-time mass spectrometry (RT-MS) to track intermediate formation. Kinetic modeling (e.g., Michaelis-Menten for enzyme-like cascades) identifies rate-determining steps. For reproducibility, ensure strict control of solvent purity and moisture content .

Q. What advanced separation techniques are suitable for isolating 2-Methyl-1,4-diazepan-5-one trifluoroacetate from complex matrices?

Answer:

- Membrane chromatography : Achieves high selectivity using functionalized membranes (e.g., zwitterionic surfaces).

- SFC (Supercritical Fluid Chromatography) : Enhances resolution for chiral byproducts with CO₂/co-solvent systems.

- Crystallization screening : High-throughput platforms (e.g., Crystal16) identify optimal anti-solvents .

Data Analysis and Interpretation

Q. How to statistically validate reproducibility in synthetic yields across multiple batches?

Answer: Apply the Grubbs’ test to identify outliers, followed by multivariate analysis (e.g., PCA) to correlate batch-to-batch variability with process parameters (e.g., stirring rate, purification method). Use control charts (Shewhart charts) for real-time monitoring of critical quality attributes (CQAs) .

Q. What computational tools integrate experimental data to predict novel derivatives of 2-Methyl-1,4-diazepan-5-one trifluoroacetate?

Answer: Machine learning (e.g., graph neural networks) trained on reaction databases (e.g., Reaxys) predicts regioselectivity and stability of derivatives. DFT-based virtual screening prioritizes candidates with desirable properties (e.g., logP < 3). Feedback loops between synthesis and computation refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.